molecular formula C7H5Cl2I B050158 2,4-Dichloro-1-(iodomethyl)benzene CAS No. 116529-35-2

2,4-Dichloro-1-(iodomethyl)benzene

Cat. No.: B050158
CAS No.: 116529-35-2
M. Wt: 286.92 g/mol
InChI Key: JASQNLDZUCSGKV-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(iodomethyl)benzene is an organic compound with the molecular formula C7H5Cl2I. It is a derivative of benzene, where two chlorine atoms and one iodomethyl group are substituted at the 2nd, 4th, and 1st positions, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-1-(iodomethyl)benzene can be synthesized through several methods. One common synthetic route involves the halogenation of 2,4-dichlorotoluene. The process typically includes the following steps:

    Chlorination: 2,4-Dichlorotoluene is chlorinated to introduce chlorine atoms at the desired positions.

    Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to replace the methyl group with an iodomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction parameters effectively.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(iodomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert it to the corresponding hydrocarbons.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of hydrocarbons or dehalogenated products.

Scientific Research Applications

2,4-Dichloro-1-(iodomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive iodomethyl group.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(iodomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable candidate for substitution reactions. The compound can interact with various molecular targets, such as enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved include nucleophilic substitution and oxidative addition.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl chloride
  • 2,4-Dichloroiodobenzene
  • 2,4-Dichlorotoluene

Uniqueness

2,4-Dichloro-1-(iodomethyl)benzene is unique due to its iodomethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in synthetic chemistry for introducing iodine into organic molecules, facilitating further functionalization and complex molecule synthesis.

Properties

IUPAC Name

2,4-dichloro-1-(iodomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASQNLDZUCSGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333780
Record name 2,4-DICHLOROBENZYL IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-35-2
Record name 2,4-DICHLOROBENZYL IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Dichlorobenzyl chloride (23.45 g) and potassium iodide (47.88 g) are stirred in acetone (100 ml) at room temperature for 24 hours. After concentrated, this is extracted with t-butyl methyl ether (300 ml) and water (100 ml). The extract is washed with water, dried and concentrated to obtain 2,4-dichlorobenzyl iodide (34.49 g).
Quantity
23.45 g
Type
reactant
Reaction Step One
Quantity
47.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,4-Dichloro-1-(chloromethyl)benzene (0.8 mmoles) in acetone (2 mL) was treated with NaI (0.48 g) and stirred at room temperature overnight. The solvent was removed under reduced pressure and the residue extracted with DMF to provide the title compound.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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